Lipophilicity (LogP) Cross-Study Comparison: 6-CF₃ vs. 6-Cl, 6-F, and Unsubstituted Pyridine Analogs
The free base of the target compound (CAS 1192356-25-4) exhibits a calculated LogP of 2.9945 . This represents a substantial increase in lipophilicity compared to the unsubstituted pyridine analog (LogP = 1.9757), the 6-chloro analog (LogP = 1.7886), and the 6-fluoro analog (cLogP ≈ 2.52) . The LogP difference of approximately +1.0 to +1.2 log units versus the 6-Cl and unsubstituted analogs indicates significantly greater partitioning into organic phases.
| Evidence Dimension | Lipophilicity (LogP / cLogP, calculated) |
|---|---|
| Target Compound Data | LogP = 2.9945 (free base, CAS 1192356-25-4) |
| Comparator Or Baseline | 6-Cl analog: LogP = 1.7886; 6-F analog: cLogP ≈ 2.52; unsubstituted pyridine analog: LogP = 1.9757 |
| Quantified Difference | ΔLogP = +1.21 (vs. 6-Cl); +0.47 (vs. 6-F); +1.02 (vs. unsubstituted) |
| Conditions | Calculated LogP values from ChemSrc (target), Fluorochem (6-Cl), Probes & Drugs (6-F), Molbase (unsubstituted). Different computational methods; cross-study comparison should be interpreted with caution. |
Why This Matters
Higher lipophilicity directly influences membrane permeability, metabolic stability, and protein binding in downstream drug candidates; the 6-CF₃ variant provides a distinct lipophilicity window that cannot be replicated by halo or unsubstituted analogs.
